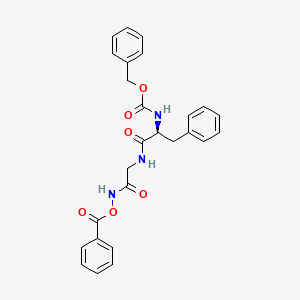
Z-FG-NHO-Bz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-FG-NHO-Bz is a selective inhibitor of cathepsins, a family of proteases involved in various cellular processes. This compound is primarily used in scientific research to study the inhibition of cathepsins and their role in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for Z-FG-NHO-Bz are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Z-FG-NHO-Bz primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Z-FG-NHO-Bz is widely used in scientific research due to its ability to selectively inhibit cathepsins. Some of its applications include:
Chemistry: Studying the inhibition mechanisms of proteases and developing new inhibitors.
Biology: Investigating the role of cathepsins in cellular processes such as apoptosis and autophagy.
Medicine: Exploring potential therapeutic applications in diseases where cathepsins are implicated, such as cancer and neurodegenerative disorders.
Industry: Utilizing the compound in the development of diagnostic tools and assays for protease activity
Mechanism of Action
Z-FG-NHO-Bz exerts its effects by selectively inhibiting cathepsins. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition can modulate various cellular pathways, including apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
Z-FG-NHO-BzOME: A similar compound that also inhibits cathepsins B, L, and S
Cathepsin Inhibitor I: Another selective inhibitor of cathepsins with a similar structure and mechanism of action.
Uniqueness
Z-FG-NHO-Bz is unique due to its high selectivity for cathepsins and its ability to inhibit multiple cathepsin isoforms. This makes it a valuable tool in research for studying the specific roles of these proteases in various biological processes .
Properties
Molecular Formula |
C26H25N3O6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] benzoate |
InChI |
InChI=1S/C26H25N3O6/c30-23(29-35-25(32)21-14-8-3-9-15-21)17-27-24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,27,31)(H,28,33)(H,29,30)/t22-/m0/s1 |
InChI Key |
OXFHSXOSIKNPIA-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


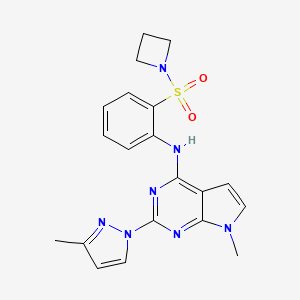
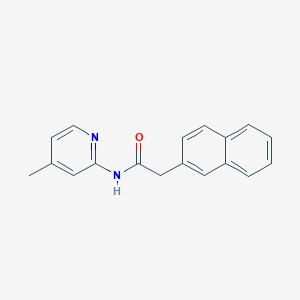


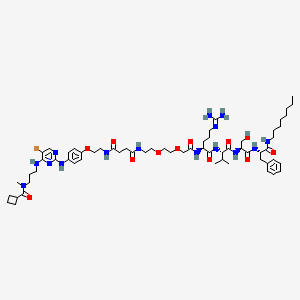
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
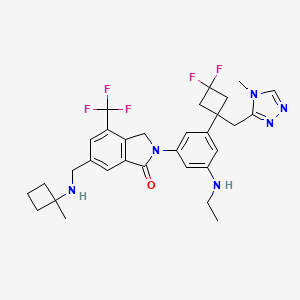

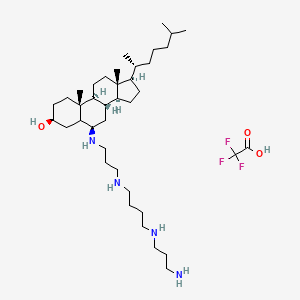
methyl phosphate](/img/structure/B12378501.png)
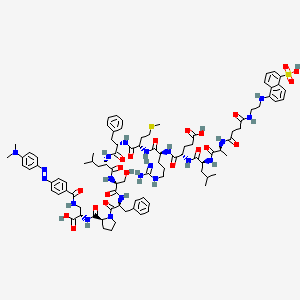

![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)

